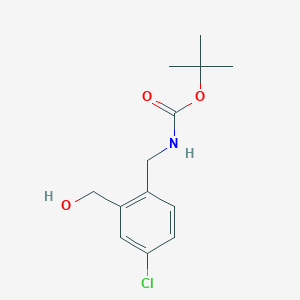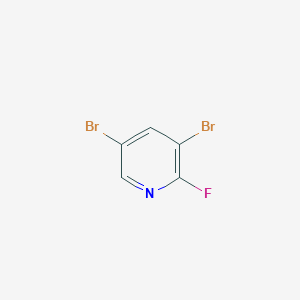
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their applications in synthesizing biologically active molecules or as intermediates in complex chemical reactions.
Synthesis Analysis
Several papers discuss the synthesis of tert-butyl carbamate derivatives. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, is described using an iodolactamization as a key step . Another paper outlines the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate is studied, showcasing the use of lipase-catalyzed transesterification .
Molecular Structure Analysis
The molecular structure and vibrational spectra of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, have been evaluated using quantum chemical calculations and spectroscopic methods . This study provides insights into the molecular properties that could be relevant for tert-butyl carbamate derivatives, including vibrational mode assignments and NMR chemical shifts.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as building blocks in organic synthesis, undergoing transformations to yield N-(Boc)hydroxylamines . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is another example of a complex synthetic route involving acylation, nucleophilic substitution, and reduction10.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol . These compounds exhibit solubility in polar solvents and form transparent, flexible films, suggesting that tert-butyl carbamate derivatives may also possess similar solubility and film-forming properties.
Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants in Environmental and Human Exposure
Synthetic phenolic antioxidants (SPAs), such as tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate, are utilized across various industries to extend product shelf life by inhibiting oxidative reactions. Research has highlighted their presence in environmental matrices like indoor dust, outdoor air particulates, and aquatic environments, as well as in human tissues, indicating potential exposure through food, dust ingestion, and personal care products. Studies have raised concerns about SPAs' potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, emphasizing the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
MTBE Decomposition in Environmental Remediation
Methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate, is extensively used in gasoline, leading to environmental concerns due to its potential release. Studies on cold plasma reactors have demonstrated the feasibility of using radio frequency (RF) plasma for the efficient decomposition of MTBE, converting it into less harmful substances like methane and ethylene. This presents a promising method for mitigating MTBE's environmental impact and offers insights into the decomposition of structurally similar compounds (Hsieh et al., 2011).
Biodegradation of ETBE in Soil and Groundwater
Ethyl tert-butyl ether (ETBE), similar to tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate in its ether structure, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic and cometabolic pathways have been identified, with research suggesting the importance of understanding microbial interactions and environmental conditions that influence ETBE's biodegradation. Such insights could be valuable for developing bioremediation strategies for related compounds (Thornton et al., 2020).
Parabens in Aquatic Environments
Parabens, which share some functional similarities with tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate as preservatives, have been extensively reviewed for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in water bodies due to continuous environmental introduction, posing potential endocrine-disrupting risks. This highlights the need for further research on the environmental impact of similar compounds and the development of safer alternatives (Haman et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKBBUQGEDHWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476543 |
Source


|
| Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate | |
CAS RN |
439117-40-5 |
Source


|
| Record name | 1,1-Dimethylethyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439117-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)





![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)


![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)